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Compound of Interest

Compound Name: Cbz-DL-Ala-DL-Pro-DL-Tyr-OH

Cat. No.: B12101639

Get Quote

Executive Summary: The APY Scaffold
The tripeptide Alanyl-Prolyl-Tyrosine (Ala-Pro-Tyr or APY) represents a distinct, biologically

active scaffold often identified in enzymatic hydrolysates of plant proteins (e.g., Ocimum

basilicum or green basil) and casein. While less commercially publicized than the canonical

lactotripeptides (Val-Pro-Pro, Ile-Pro-Pro), APY possesses a unique pharmacophore combining

N-terminal hydrophobicity, backbone rigidity (Proline), and C-terminal redox/electronic activity

(Tyrosine).

This guide analyzes the APY sequence as a lead candidate for dual-action therapeutics—

specifically targeting Angiotensin-Converting Enzyme (ACE) inhibition and oxidative stress

reduction—and outlines strategies for derivatization to enhance bioavailability and potency.

Structural Biology & Pharmacophore Analysis
The biological potential of APY is dictated by its specific residue arrangement. Unlike flexible

linear peptides, the central Proline confers a structural constraint that impacts receptor binding

thermodynamics.

Residue-Specific Contributions
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Ala (N-terminus): Provides a small hydrophobic anchor. In ACE inhibition, N-terminal

hydrophobicity aids in penetrating the S1 subsite of the enzyme.

Pro (Position 2): Acts as a "molecular hinge." The pyrrolidine ring restricts the

dihedral angle to approximately -65°, enforcing a kink that is critical for fitting into the narrow
active sites of proteases like ACE. It also confers resistance to non-specific N-terminal
aminopeptidases.

Tyr (C-terminus): The effector residue. The phenolic hydroxyl group serves two functions:

Zinc Chelation: Capable of interacting with the

cofactor in the ACE active site.

Radical Scavenging: Acts as a hydrogen atom donor to neutralize reactive oxygen species

(ROS).

Visualization: Structure-Activity Relationship (SAR)
The following diagram maps the functional zones of the APY scaffold.
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Figure 1: Pharmacophore map of Ala-Pro-Tyr showing functional contributions of each residue

to biological activity.
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The primary therapeutic target for APY derivatives is the Angiotensin-Converting Enzyme

(ACE).

Mechanism: APY acts as a competitive inhibitor. The C-terminal Tyrosine fits into the S2'

subsite of ACE, while the C-terminal carboxylate coordinates with the active site Zinc ion.

Evidence: Peptides containing the -Pro-Tyr sequence (e.g., Leu-Ala-Pro-Tyr-Pro) have

demonstrated significant IC50 values in the micromolar range. The specific APY sequence

has been isolated from basil hydrolysates with identified potential for blood pressure

regulation.

Optimization: The "Ala" position is the most mutable. Replacing Ala with more bulky

hydrophobic groups (e.g., Ile or Val) often enhances affinity for the hydrophobic S1 pocket,

transforming APY into IPY or VPY, which are known potent inhibitors.

Antioxidant Activity[1][2]
Mechanism: Tyrosine-containing peptides operate via Proton Coupled Electron Transfer

(PCET). The phenolic group donates a proton to free radicals (e.g., DPPH, ABTS), stabilizing

them.

Synergy: The Proline residue prevents the rapid degradation of the peptide, allowing the

Tyrosine moiety to remain in circulation longer than free Tyrosine.

Data: Hydrolysates rich in APY-like sequences show dose-dependent radical scavenging

activity, often outperforming synthetic antioxidants like BHT in biological matrices due to

better solubility.

Derivatization Strategies for Drug Development
To transition APY from a dietary peptide to a pharmaceutical lead, chemical modifications are

required to improve ADME (Absorption, Distribution, Metabolism, Excretion) properties.
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Modification
Strategy

Target Region Goal Expected Outcome

N-Methylation Alanine Amine Metabolism

Prevents degradation

by aminopeptidases;

increases oral

bioavailability.

Cyclization N-to-C Terminus Stability

Creates a cyclic

peptide (Cyclo-Ala-

Pro-Tyr); locks

conformation and

eliminates

exopeptidase

cleavage.

Halogenation Tyrosine Ring Potency

Adding

Fluorine/Chlorine to

the phenol ring alters

pKa and metabolic

stability against ring

oxidation.

Bioisostere

Replacement
Proline Conformation

Replacing Pro with 4-

hydroxyproline (Hyp)

or pipecolic acid to

tune the backbone

angle and solubility.

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of APY
Objective: Synthesize high-purity (>95%) Ala-Pro-Tyr for bioassays.

Resin Loading:

Use 2-Chlorotrityl Chloride Resin (0.5–1.0 mmol/g) to prevent racemization of the C-

terminal Cys (not applicable here, but good practice for Tyr).
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Swell resin in DCM (Dichloromethane) for 20 min.

Couple Fmoc-Tyr(tBu)-OH (1.2 eq) with DIPEA (4 eq) in DCM/DMF (1:1). Cap unreacted

sites with MeOH/DIPEA.

Elongation Cycle:

Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x).

Coupling: Activate Fmoc-Pro-OH (3 eq) using HBTU (2.9 eq) and DIPEA (6 eq) in DMF.

Reaction time: 45 min.

Repeat deprotection/coupling for Fmoc-Ala-OH.

Cleavage & Purification:

Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

Precipitate in cold diethyl ether. Centrifuge and lyophilize.

Validation: Verify mass via ESI-MS (Expected [M+H]+: ~350.17 Da) and purity via RP-

HPLC (C18 column, Acetonitrile/Water gradient).

In Vitro ACE Inhibition Assay
Objective: Determine the IC50 of the synthesized APY derivative.

Reagents:

Substrate: HHL (Hippuryl-His-Leu).

Enzyme: Rabbit Lung ACE (Sigma-Aldrich).

Workflow:

Incubate 50 µL of enzyme solution with 50 µL of APY derivative (varying concentrations:

0.01 – 1000 µM) at 37°C for 10 min.

Add 150 µL of HHL substrate (5 mM in borate buffer, pH 8.3).
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Incubate at 37°C for 30 min.

Termination: Stop reaction with 250 µL of 1M HCl.

Extraction: Add 1.5 mL Ethyl Acetate to extract the product (Hippuric Acid). Vortex and

centrifuge.

Measurement: Evaporate organic layer, redissolve in water, and measure Absorbance at

228 nm.

Calculation:

Synthesis & Testing Workflow Diagram
Resin Loading
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Figure 2: Step-by-step workflow for the synthesis and biological validation of APY derivatives.

Future Outlook
The APY scaffold offers a balanced profile of hydrophobicity and electronic activity. Future

research should focus on peptidomimetics—replacing the peptide bonds with bioisosteres

(e.g., triazoles) to create "unnatural" APY analogs that retain the 3D pharmacophore but are

completely resistant to digestive enzymes. This would unlock the potential for oral

antihypertensive drugs derived from this simple tripeptide core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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